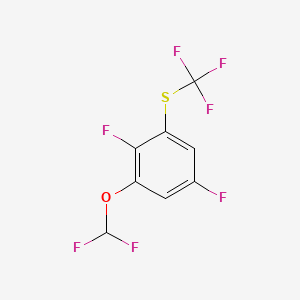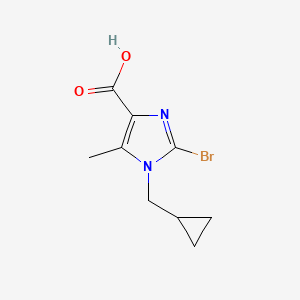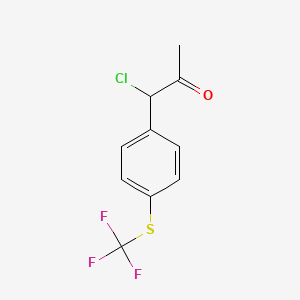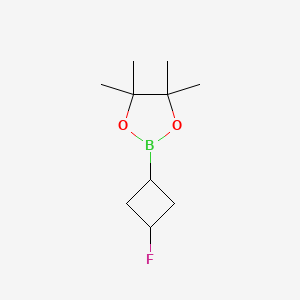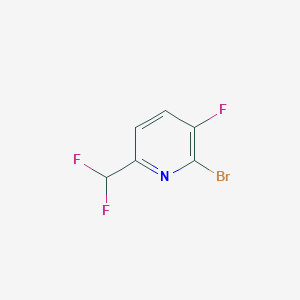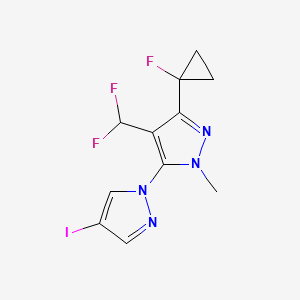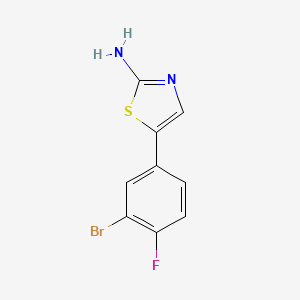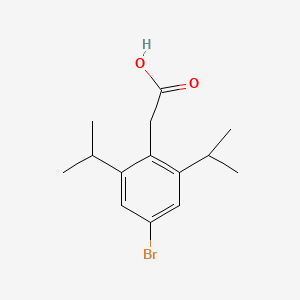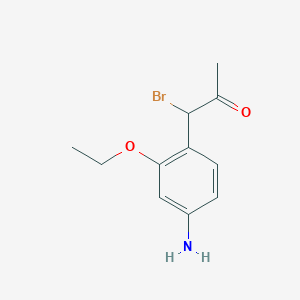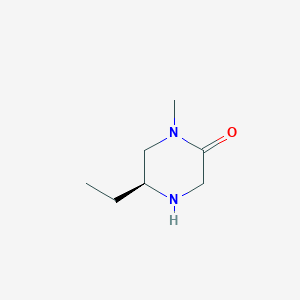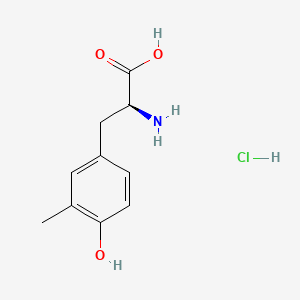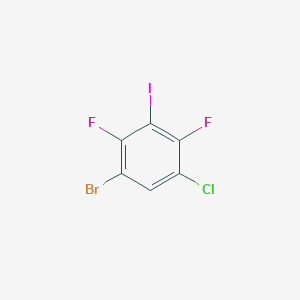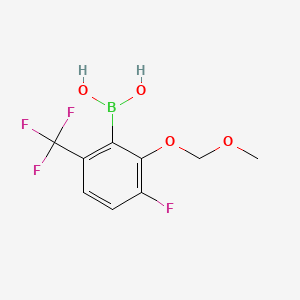
(3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid: is a boronic acid derivative that features a trifluoromethyl group, a fluoro substituent, and a methoxymethoxy group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base like potassium acetate and a solvent such as dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluoromethyl group can undergo reduction to form a difluoromethyl or monofluoromethyl group.
Substitution: The fluoro and methoxymethoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride in an inert solvent like tetrahydrofuran.
Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent like dimethylformamide.
Major Products:
Oxidation: Formation of (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenol).
Reduction: Formation of (3-Fluoro-2-(methoxymethoxy)-6-(difluoromethyl)phenyl)boronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
科学的研究の応用
Chemistry:
Suzuki-Miyaura Cross-Coupling: Used as a reagent in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of serine proteases due to the boronic acid moiety.
Medicine:
Drug Development: Used in the synthesis of boron-containing drugs, which have applications in cancer therapy and antimicrobial treatments.
Industry:
Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid in various reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura cross-coupling reactions, leading to the formation of a new carbon-carbon bond. The trifluoromethyl and fluoro groups can influence the electronic properties of the compound, enhancing its reactivity and selectivity in certain reactions.
類似化合物との比較
- (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
- (2-Fluoro-3-(trifluoromethyl)phenyl)boronic acid
Comparison:
- Uniqueness: The presence of the methoxymethoxy group in (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid distinguishes it from other similar compounds. This group can provide additional steric and electronic effects, influencing the compound’s reactivity and selectivity in chemical reactions.
- Reactivity: The trifluoromethyl and fluoro groups enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.
特性
分子式 |
C9H9BF4O4 |
|---|---|
分子量 |
267.97 g/mol |
IUPAC名 |
[3-fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF4O4/c1-17-4-18-8-6(11)3-2-5(9(12,13)14)7(8)10(15)16/h2-3,15-16H,4H2,1H3 |
InChIキー |
BDSVJSOTMJFHPF-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1OCOC)F)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14041279.png)
